

2-(2-Methoxyethoxy)phenylboronic acid CAS number and properties

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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)phenylboronic acid

Cat. No.: B1603166

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An In-Depth Technical Guide to **2-(2-Methoxyethoxy)phenylboronic Acid** for Advanced Research and Development

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-(2-Methoxyethoxy)phenylboronic acid, a specialized organoboron compound, has emerged as a valuable building block for researchers and scientists, particularly within the pharmaceutical and materials science sectors. Its unique structural features—an ortho-substituted phenyl ring coupled with a methoxyethoxy group—offer distinct steric and electronic properties that can be strategically exploited in complex molecular architecture. Boronic acids are renowned for their stability, low toxicity, and ease of handling, making them indispensable tools in organic synthesis.^[1] This guide provides a comprehensive overview of **2-(2-Methoxyethoxy)phenylboronic acid**, detailing its properties, synthesis, and critical applications, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

PART 1: Core Chemical and Physical Properties

Precise knowledge of a reagent's properties is fundamental to its effective application in experimental design. **2-(2-Methoxyethoxy)phenylboronic acid** is a white to off-white solid

under standard conditions.[\[2\]](#) Key identification and physicochemical data are summarized below.

| Property | Value | Source(s) |
|--------------------|--|---|
| CAS Number | 1122568-09-5 | [3] [4] |
| Molecular Formula | C ₉ H ₁₃ BO ₄ | [3] [4] |
| Molecular Weight | 196.01 g/mol | [3] [4] |
| IUPAC Name | [2-(2-methoxyethoxy)phenyl]boronic acid | [3] |
| Physical Form | Solid | |
| InChI Key | FVUUWVXSSBFFPS-UHFFFAOYSA-N | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2] |

While specific experimental data on the melting point and boiling point of this exact compound are not readily available in the provided literature, phenylboronic acids are generally crystalline solids with relatively high melting points.[\[5\]](#) Phenylboronic acid itself is soluble in most polar organic solvents but has poor solubility in non-polar solvents like hexanes.[\[1\]](#)[\[6\]](#)[\[7\]](#) It is reasonable to expect similar solubility behavior for **2-(2-Methoxyethoxy)phenylboronic acid** due to its polar ether chain.

PART 2: Synthesis and Preparation

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[\[1\]](#)[\[8\]](#) This general strategy is applicable for the preparation of **2-(2-Methoxyethoxy)phenylboronic acid**.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 1-bromo-2-(2-methoxyethoxy)benzene.



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Caption: Proposed synthesis of **2-(2-Methoxyethoxy)phenylboronic acid**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for analogous compounds.[9]

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2-(2-methoxyethoxy)benzene dissolved in anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. An equimolar amount of tert-butyllithium in pentane is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the organolithium intermediate.
- Borylation: Trimethyl borate (approximately 1.5 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization or column chromatography to yield **2-(2-Methoxyethoxy)phenylboronic acid** as a solid.

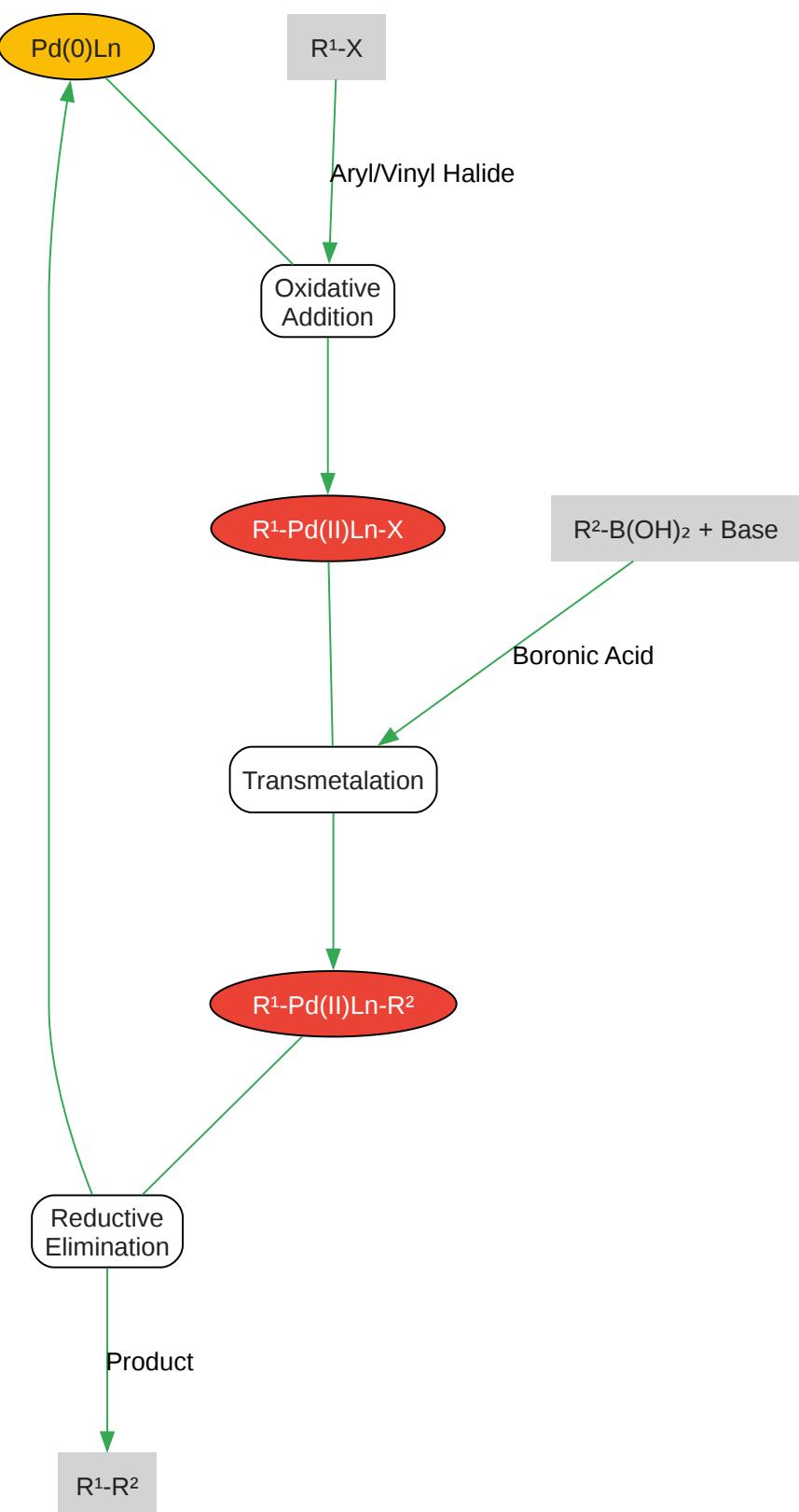
PART 3: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. **2-(2-Methoxyethoxy)phenylboronic acid** serves as an excellent coupling partner, providing the 2-(2-methoxyethoxy)phenyl moiety to the target molecule.^[4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.^[10]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

- Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide (R^1-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R^2) to the Palladium(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R^1-R^2) and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.^[11]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling

- Reagent Preparation: In a reaction vessel, combine **2-(2-methoxyethoxy)phenylboronic acid** (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Solvent Addition: Add a suitable solvent system, often a mixture such as toluene/ethanol/water or dioxane/water.
- Reaction Execution: De-gas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor its progress using an appropriate technique like TLC or LC-MS.
- Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.
- Purification: Purify the resulting crude product by flash column chromatography to obtain the desired biaryl compound.

PART 4: Stability, Safe Handling, and Storage

While boronic acids are generally stable, proper handling and storage are crucial for maintaining their integrity and ensuring laboratory safety.

Stability Profile

Phenylboronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.^[1] This is a reversible process, and the boronic acid can often be regenerated by treatment with water. They are also susceptible to oxidation, and some studies have explored strategies to enhance their oxidative stability for biological applications.^[12] For synthetic purposes, storing the compound under an inert atmosphere minimizes degradation.

Handling and Safety Precautions

It is essential to consult the Safety Data Sheet (SDS) before use.^{[13][14]} General safety guidelines for handling related boronic acids include:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13]
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15][16]

GHS Hazard Information (Based on related compounds):

| Pictogram | Signal Word | Hazard Statement(s) |
|---|-------------|-------------------------------|
| GHS07 | Warning | H315: Causes skin irritation. |
| H319: Causes serious eye irritation. | | |
| H335: May cause respiratory irritation. | | |
| Source:[15] | | |

Storage Recommendations

To ensure long-term stability and purity, **2-(2-methoxyethoxy)phenylboronic acid** should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, under an inert atmosphere of nitrogen or argon to prevent degradation from moisture and air.[2]

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